Rizatriptan 1,2-(4-dimethylamino)butane
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Description
Rizatriptan 1,2-(4-dimethylamino)butane, also known as this compound, is a useful research compound. Its molecular formula is C36H49N11 and its molecular weight is 635.865. The purity is usually 95%.
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Mechanism of Action
Target of Action
Rizatriptan is a selective agonist for serotonin (5-HT 1B and 5-HT 1D receptors) in cranial arteries . These receptors play a crucial role in the regulation of mood, appetite, and sleep.
Mode of Action
Rizatriptan interacts with its targets, the 5-HT 1B and 5-HT 1D receptors, causing vasoconstriction and reducing sterile inflammation associated with antidromic neuronal transmission . This interaction results in the relief of migraine symptoms .
Biochemical Pathways
The primary biochemical pathway affected by Rizatriptan is the serotonergic pathway . By acting as an agonist at the 5-HT 1B and 5-HT 1D receptors, Rizatriptan induces vasoconstriction, possibly by inhibiting the release of calcitonin gene-related peptide from sensory neurons in the trigeminal nerve .
Pharmacokinetics
Rizatriptan exhibits complete absorption and has a distribution volume of 110 L in females and 140 L in males . It is metabolized via monoamine oxidase-A, forming metabolites through significant first-pass metabolism . The compound is excreted in urine (82%, 14% as unchanged drug) and feces (12%) . The onset of action is within 2 hours, and the time to peak is 1 to 1.5 hours . The elimination half-life of Rizatriptan is 2-3 hours .
Result of Action
Rizatriptan relieves migraine-associated symptoms . It is reported to reach maximum plasma concentrations more quickly and produces a more rapid onset of pain relief than other triptans, such as sumatriptan . It has a relatively shorter elimination half-life than other triptans .
Action Environment
The action, efficacy, and stability of Rizatriptan can be influenced by various environmental factors. For instance, the plasma concentrations of Rizatriptan were approximately 30% greater in patients with moderate hepatic insufficiency . In patients with renal function impairment, the AUC for Rizatriptan was approximately 44% greater than that in patients with healthy renal function . Furthermore, gender and age can also influence the pharmacokinetics of Rizatriptan .
Properties
IUPAC Name |
4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)indol-1-yl]-4-[3-[2-(dimethylamino)ethyl]-5-(1,2,4-triazol-1-ylmethyl)-1H-indol-2-yl]-N,N-dimethylbutan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H49N11/c1-42(2)15-7-8-35(36-30(14-17-44(5)6)32-19-27(9-11-33(32)41-36)20-45-25-37-23-39-45)47-22-29(13-16-43(3)4)31-18-28(10-12-34(31)47)21-46-26-38-24-40-46/h9-12,18-19,22-26,35,41H,7-8,13-17,20-21H2,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTEXYJXRBOGGJU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC(C1=C(C2=C(N1)C=CC(=C2)CN3C=NC=N3)CCN(C)C)N4C=C(C5=C4C=CC(=C5)CN6C=NC=N6)CCN(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.